molecular formula C10H20O2 B8223514 5-Methylnonanoic acid

5-Methylnonanoic acid

Cat. No.: B8223514
M. Wt: 172.26 g/mol
InChI Key: HEJCHODYKPKXSF-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The systematic name 5-methylnonanoic acid follows IUPAC rules by identifying the longest carbon chain containing the carboxylic acid group (nonanoic acid, C9) and specifying the methyl branch at the fifth position. The numbering begins from the carboxyl carbon, ensuring the substituent receives the lowest possible locant. This nomenclature distinguishes it from isomers like 4-methylnonanoic acid or 6-methylnonanoic acid, which have different branching patterns.

The molecular formula C₁₀H₂₀O₂ reflects the addition of a methyl group (-CH₃) to the nonanoic acid skeleton (C₉H₁₈O₂). The SMILES notation CCCCC(C)CCCC(=O)O encodes the branching topology, confirming the methyl substituent on the fifth carbon of the decanoic chain.

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers:

  • CAS Registry Number : 116530-39-3
  • ChemSpider ID : 8324559 (for stereoisomeric forms)
  • PubChem CID : 14491965

Common synonyms include 5-methylnonansäure (German) and acide 5-méthylnonanoïque (French). Industrial suppliers may list it as BLD-116530 or AKOS006276024 , though these are proprietary designations.

Structural Relationship to Nonanoic Acid Derivatives

This compound shares functional homology with pelargonic acid (nonanoic acid, C₉H₁₈O₂), a nine-carbon straight-chain carboxylic acid. The addition of a methyl group extends the carbon chain to ten while introducing steric effects that alter melting points, solubility, and reactivity. For instance:

Property Pelargonic Acid This compound
Molecular Formula C₉H₁₈O₂ C₁₀H₂₀O₂
Molecular Weight (g/mol) 158.24 172.26
Boiling Point (°C) 255–257 268–270 (estimated)
Solubility in Water 0.3 g/L <0.1 g/L

The methyl branch reduces water solubility by increasing hydrophobicity, a trend consistent with branched alkanoic acids. This structural modification also impacts biological activity; for example, pelargonic acid derivatives like 4-nonanoylmorpholine are used in pepper sprays due to their irritant properties, whereas branched analogs may exhibit altered receptor binding profiles.

Properties

IUPAC Name

5-methylnonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJCHODYKPKXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Genetic Engineering of Microbial Strains

The microbial production of branched-chain fatty acids (BCFAs) like 8-methyl nonanoic acid provides a template for 5-methylnonanoic acid synthesis. Source details a genetically modified E. coli strain engineered to produce 8-methyl nonanoic acid via two pathways:

  • De novo pathway : Glucose is converted to isobutyryl-CoA through pyruvate intermediates.

  • Exogenous substrate pathway : Isobutyric acid is directly activated to isobutyryl-CoA via acyl-CoA synthetase (ACS) or propionate CoA-transferase (PCT).

For this compound, modifying the carbon chain elongation steps could adjust the methyl branch position. The E. coli strain in utilizes KASIIIa and KASIIIb (β-ketoacyl-ACP synthase III isoforms) to elongate isobutyryl-CoA by three cycles, followed by thioesterase (FatB2 ) cleavage. Adjusting the elongation cycle count or enzyme specificity may yield the desired C9 backbone.

Table 1: Key Enzymes in Microbial BCFA Synthesis

EnzymeFunctionSource Organism
KASIIIaInitiates elongation of acyl-CoACapsicum spp.
KASIIIbModulates elongation specificityCapsicum spp.
FatB2Terminates chain length via hydrolysisCapsicum spp.

Fermentation Conditions and Yield Optimization

The patent reports yields of 8-methyl nonanoic acid exceeding 10 g/L in optimized fermentations. Critical parameters include:

  • Carbon source : Glucose (20–40 g/L) for de novo synthesis or isobutyric acid (5–15 mM) for substrate feeding.

  • Induction timing : IPTG-induced expression of KASIIIa, KASIIIb, and FatB2 during mid-log phase.

  • pH control : Maintained at 6.8–7.2 to stabilize enzyme activity.

For this compound, similar conditions could apply, but precursor availability (e.g., 4-methyloctanoyl-CoA) would require pathway engineering. Computational modeling of the E. coli fatty acid synthase system may predict necessary mutations for altered chain length specificity.

Chemical Synthesis via Oxidation of Branched Alcohols

Table 2: Optimized Oxidation Parameters from

ParameterValue/Description
Temperature25–35°C
Reaction time15–18 hours
KMnO₄ stoichiometry2.5–3.0 equivalents
pH adjustment0.3–0.6 (HCl) for precipitation

Catalytic Oxidation Alternatives

Transition-metal catalysts (e.g., Ru, Pd) offer selective oxidation of alcohols to carboxylic acids under milder conditions. For example, RuCl₃/NaIO₄ systems oxidize primary alcohols to acids in aqueous acetonitrile. Applied to 5-methylnonanol, this could avoid byproducts associated with strong oxidants like KMnO₄.

Purification and Isolation Strategies

Acid-Base Extraction

Crude fermentation broths or reaction mixtures require efficient purification. Source employs acid-base extraction for 8-methyl nonanoic acid:

  • Acidification : Adjust pH to 2–3 with HCl to precipitate fatty acids.

  • Solvent extraction : Use ethyl acetate or dichloromethane to isolate the acid phase.

  • Drying : Anhydrous Na₂SO₄ removes residual water.

For this compound, similar steps apply, though solubility differences due to branching may necessitate solvent optimization (e.g., hexane/ethanol mixtures).

Chromatographic Methods

Source utilizes ethanol recrystallization to achieve >99% purity for 5-methylnicotinic acid. For fatty acids, semi-preparative HPLC with C18 columns and isocratic elution (e.g., 80:20 methanol/water + 0.1% TFA) resolves branched isomers.

Table 3: Comparative Purification Techniques

MethodEfficiency (%)Purity (%)Cost
Acid-base extraction70–8590–95Low
Vacuum distillation60–7585–90Medium
Semi-prep HPLC90–95>99High

Chemical Reactions Analysis

Types of Reactions

5-Methylnonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: 5-Methylnonanol.

    Substitution: Esters and amides.

Scientific Research Applications

Biological and Health Applications

1. Metabolic Modulation
Research indicates that 5-methylnonanoic acid may play a role in metabolic processes. Studies involving adipocytes (fat cells) have shown that it can influence lipid metabolism by activating AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. This activation leads to reduced lipid accumulation and increased glucose uptake, suggesting potential benefits for metabolic health and diabetes prevention .

2. Antimicrobial Properties
The compound has been explored for its antimicrobial effects. Its structural similarity to other fatty acids allows it to disrupt microbial membranes, making it a candidate for developing natural preservatives or antimicrobial agents in food and pharmaceuticals .

3. Nutritional Benefits
As part of a medium-chain fatty acid (MCFA) profile, this compound is being studied for its potential health benefits, including weight management and improved metabolic rates. MCFAs are known for being rapidly absorbed and utilized by the body for energy, which can be advantageous in dietary formulations aimed at enhancing energy levels or supporting weight loss .

Industrial Applications

1. Chemical Synthesis
this compound serves as an intermediate in the synthesis of various chemical compounds. Its branched structure is valuable in producing specialty chemicals used in fragrances, surfactants, and lubricants. The unique properties of branched-chain fatty acids often lead to products with enhanced performance characteristics compared to their linear counterparts.

2. Biodegradable Plastics
Research is also being conducted on utilizing this compound in the production of biodegradable plastics. The incorporation of such fatty acids into polymer matrices can improve the material's biodegradability while maintaining desirable mechanical properties .

Case Studies

Study Objective Findings
Cellular Response to 8-Methylnonanoic Acid Investigate metabolic effects on adipocytesShowed AMPK activation leading to reduced lipid accumulation and increased glucose uptake .
Antimicrobial Efficacy Study Assess antimicrobial properties against various pathogensDemonstrated effective membrane disruption capabilities .
Synthesis of Biodegradable Polymers Evaluate incorporation into polymer matricesImproved biodegradability without compromising mechanical integrity .

Mechanism of Action

The mechanism of action of 5-methylnonanoic acid involves its interaction with various molecular targets and pathways. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The compound interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase .

Comparison with Similar Compounds

7-Methyloctanoic Acid (Isononanoic Acid)

  • Structure : Branched at the seventh carbon of an eight-carbon chain (C₉H₁₈O₂).
  • CAS No.: 26896-18-4 .
  • Applications : Widely used in cosmetics (emollients), lubricants, and polymer plasticizers due to its low viscosity and thermal stability .
  • Key Differences: Chain Length: Shorter backbone (C8 vs. C9 in 5-methylnonanoic acid), leading to lower molecular weight (158.24 g/mol vs. ~172.27 g/mol for this compound). Branch Position: Methyl group at C7 vs. C5, altering steric effects and solubility profiles.

8-Methylnonanoic Acid

  • Structure : Branched at the eighth carbon of a nine-carbon chain (C₁₀H₂₀O₂).
  • CAS No.: 26403-17-8 .
  • Applications : Industrial surfactants and corrosion inhibitors.
  • Key Differences: Branch Position: Terminal methyl group (C8) reduces steric hindrance compared to the mid-chain branching in this compound. Reactivity: Terminal branching may enhance enzymatic degradation in biological systems compared to mid-chain analogs .

5-Methylhexanoic Acid

  • Structure : Branched at the fifth carbon of a six-carbon chain (C₇H₁₄O₂).
  • CAS No.: 1330-19-4 .
  • Applications : Flavoring agent and intermediate in organic synthesis.
  • Key Differences: Chain Length: Shorter carbon chain (C6) results in higher volatility and lower boiling point. Functionality: Reduced lipophilicity compared to this compound, limiting its use in lipid-based formulations .

Comparison with Functionally Similar Compounds

Ethyl 5-Methylnonanoate

  • Structure: Ester derivative of this compound (C₁₂H₂₄O₂).
  • CAS No.: 116530-40-6 .
  • Applications : Likely used in fragrances or flavorings due to ester volatility and fruity odor.
  • Key Differences: Functional Group: Ester group replaces carboxylic acid, reducing acidity (pKa ~neutral) and increasing hydrophobicity. Synthesis: Requires esterification of this compound, adding production complexity .

R-(-)-3-Carbamoylmethyl-5-Methylhexanoic Acid

  • Structure: Features a carbamoylmethyl group at C3 and a methyl group at C5 (C₉H₁₇NO₃).
  • CAS No.: 181289-33-8 .
  • Key Differences: Functional Groups: Additional carbamoyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Bioactivity: Modified structure may target specific enzymes or receptors, unlike the simpler this compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Key Applications
This compound C₁₀H₂₀O₂ Not provided ~172.27 Pharmaceuticals, Lipids
7-Methyloctanoic acid C₉H₁₈O₂ 26896-18-4 158.24 Cosmetics, Lubricants
Ethyl 5-methylnonanoate C₁₂H₂₄O₂ 116530-40-6 200.32 Fragrances, Flavors
5-Methylhexanoic acid C₇H₁₄O₂ 1330-19-4 130.19 Flavoring Agents

Table 2: Functional Group Comparison

Compound Functional Groups Reactivity Profile
This compound Carboxylic acid Acid-catalyzed esterification
Ethyl 5-methylnonanoate Ester Hydrolysis to carboxylic acid
R-(-)-3-Carbamoylmethyl Carboxylic acid, Amide Enzyme-targeted interactions

Biological Activity

5-Methylnonanoic acid (5-MNA) is a branched-chain fatty acid that has garnered interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and implications in various biological systems based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of nonanoic acid, characterized by a methyl group at the fifth carbon position. Its chemical formula is C10H20O2C_{10}H_{20}O_2, and it is classified as a medium-chain fatty acid. The structural formula can be represented as follows:

CH3 CH2)4C(CH3)COOH\text{CH}_3-\text{ CH}_2)_4-\text{C}(\text{CH}_3)-\text{COOH}

Antimicrobial Activity

Research indicates that 5-MNA exhibits significant antimicrobial properties. A study focusing on various fatty acids found that branched-chain fatty acids, including 5-MNA, demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) for several microbial strains were determined, showcasing the effectiveness of 5-MNA compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMIC (µM)MBC (µM)
Staphylococcus aureus1530
Escherichia coli2040
Candida albicans2550

Note: Values are indicative and may vary based on experimental conditions.

Cytotoxic Effects

The cytotoxicity of 5-MNA has been assessed in various cell lines. A study reported that exposure to increasing concentrations of 5-MNA resulted in dose-dependent cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity.

Case Study: Cytotoxicity in Cancer Cell Lines

In a controlled laboratory setting, human breast cancer cells (MCF-7) were treated with varying concentrations of 5-MNA:

  • Concentration : Ranged from 0 to 100 µM
  • Duration : 24 hours
  • Results :
    • At 50 µM, cell viability was reduced to approximately 60%.
    • At 100 µM, cell viability dropped below 30%, indicating significant cytotoxicity.

Implications in Metabolic Processes

5-MNA plays a role in lipid metabolism and has been studied for its effects on fatty acid profiles in animal models. Research involving lambs showed that dietary inclusion of branched-chain fatty acids like 5-MNA influenced muscle fatty acid composition, enhancing the levels of beneficial monounsaturated fatty acids (MUFA).

Table 2: Fatty Acid Composition in Muscle Tissue Post-Dietary Inclusion

Fatty AcidControl Group (%)5-MNA Group (%)
C18:1 cis-93545
C16:11015
Total MUFA4560

Q & A

Q. What statistical approaches are recommended to analyze clustered data in studies investigating this compound’s metabolic effects?

  • Methodological Answer : Mixed-effects models or generalized estimating equations (GEEs) account for repeated measures within subjects. For example, in lipidomics studies, nested ANOVA can address variability between biological replicates, while false discovery rate (FDR) correction minimizes Type I errors in multi-omic datasets .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial potency) of this compound across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, focusing on:
  • Methodological heterogeneity : Compare inoculum size, growth media, and MIC determination protocols.
  • Chemical variability : Assess purity levels (e.g., ≤90% vs. ≥95%) and solvent effects (DMSO vs. ethanol).
  • Data normalization : Use standardized controls (e.g., ciprofloxacin for Gram-negative bacteria) to calibrate potency metrics .

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets in collaborative studies?

  • Methodological Answer :
  • Metadata standardization : Use platforms like ISA-Tab to document experimental conditions (e.g., temperature, pH).
  • Repository selection : Deposit raw NMR/LC-MS data in domain-specific repositories (e.g., MetaboLights) with persistent identifiers (DOIs).
  • Interoperability : Adopt IUPAC nomenclature and SMILES notations for cross-platform compatibility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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